molecular formula C14H12F3NO B8130050 5'-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

5'-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

Cat. No.: B8130050
M. Wt: 267.25 g/mol
InChI Key: MIGYNRWZWCMGNB-UHFFFAOYSA-N
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Description

5’-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine is an organic compound that features a trifluoromethyl group and a methoxy group attached to a biphenyl structure. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5’-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine is unique due to the presence of both the trifluoromethyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[5-methoxy-2-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-19-11-5-6-13(14(15,16)17)12(8-11)9-3-2-4-10(18)7-9/h2-8H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGYNRWZWCMGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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